N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide

Catalog No.
S11300568
CAS No.
M.F
C20H14N6O9
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-...

Product Name

N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide

IUPAC Name

2-N,5-N-bis[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]furan-2,5-dicarboxamide

Molecular Formula

C20H14N6O9

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C20H14N6O9/c27-15-3-1-13(25(31)32)7-11(15)9-21-23-19(29)17-5-6-18(35-17)20(30)24-22-10-12-8-14(26(33)34)2-4-16(12)28/h1-10,27-28H,(H,23,29)(H,24,30)/b21-9+,22-10+

InChI Key

CZFZASWCWRPJSD-VGENTYGXSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)O

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)O

N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide is a complex organic compound characterized by its unique molecular structure. The molecular formula for this compound is C20_{20}H14_{14}N6_6O9_9, with a molar mass of approximately 482.36 g/mol . It features two 2-hydroxy-5-nitrobenzylidene groups attached to a central 2,5-furandicarbohydrazide moiety, which contributes to its potential biological activity and utility in various applications.

Typical for hydrazones and hydrazides. These include:

  • Condensation Reactions: The formation of hydrazones from aldehydes or ketones through condensation with hydrazines.
  • Hydrolysis: Under acidic or basic conditions, the hydrazone linkages can hydrolyze, leading to the release of the corresponding aldehyde and hydrazine.
  • Oxidation: The presence of nitro groups suggests that the compound may undergo reduction or oxidation reactions, potentially altering its biological activity.

These reactions are significant for understanding the compound's stability and reactivity in various environments.

Preliminary studies indicate that N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Antioxidant Activity: Its structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects: Some derivatives of similar structures have been reported to possess anti-inflammatory properties, warranting investigation into this compound's effects.

The synthesis of N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide generally involves the following steps:

  • Preparation of Hydrazone: The initial step involves reacting 2-hydroxy-5-nitrobenzaldehyde with furandicarbohydrazide in an appropriate solvent under reflux conditions to form the hydrazone linkage.
  • Purification: The product is purified using recrystallization techniques to obtain a pure form of the compound.
  • Characterization: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it could be developed into new therapeutic agents.
  • Material Science: Its unique chemical structure may allow it to be used in creating novel materials with specific properties.
  • Agriculture: If proven effective against pathogens, it may serve as a biopesticide or fungicide.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Research may focus on:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Studies assessing how effectively the compound enters cells can inform its potential efficacy as a therapeutic agent.
  • Synergistic Effects: Evaluating interactions with other drugs or compounds could reveal enhanced therapeutic effects.

Several compounds share structural similarities with N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxy-N-(2-hydroxy-5-nitrophenyl)benzamideContains a similar nitrophenyl groupFocused on anti-cancer properties
N'-Hydroxy-N,N'-dimethylureaUrea derivative with hydroxyl groupKnown for its role in agricultural applications
4-AminoantipyrineContains an amino group linked to a pyrazole ringUsed extensively in analytical chemistry

The uniqueness of N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide lies in its dual hydrazone structure combined with a furan moiety, which may confer distinct biological activities not found in other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

482.08222605 g/mol

Monoisotopic Mass

482.08222605 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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